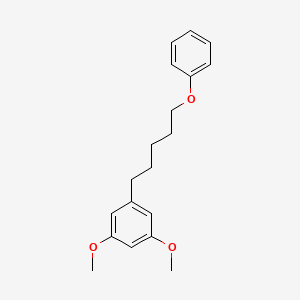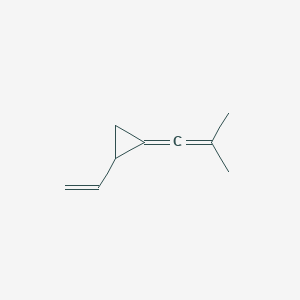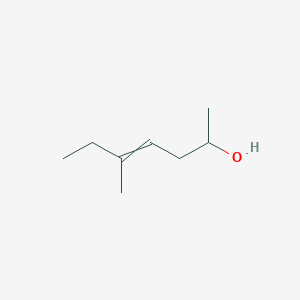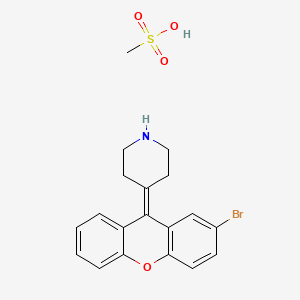
Methanesulfonic acid--4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a xanthone derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while the xanthone derivative is known for its biological activities, including anti-cancer and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the xanthone derivative: The xanthone core can be synthesized using various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride.
Formation of the piperidine derivative: The brominated xanthone is reacted with piperidine to form the desired piperidine derivative.
Methanesulfonation: Finally, the piperidine derivative is treated with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the xanthone derivative can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a chlorine atom instead of bromine.
Methanesulfonic acid–4-(2-fluoro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine is unique due to its specific combination of methanesulfonic acid and a brominated xanthone derivative, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
60085-88-3 |
|---|---|
Molekularformel |
C19H20BrNO4S |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4-(2-bromoxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16BrNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
NFNMTKIGBXDIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
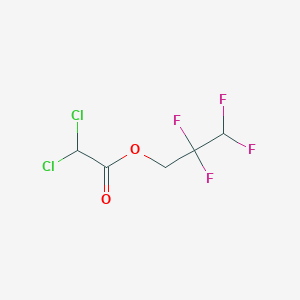
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
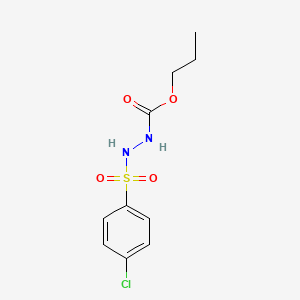
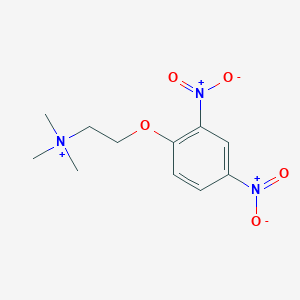
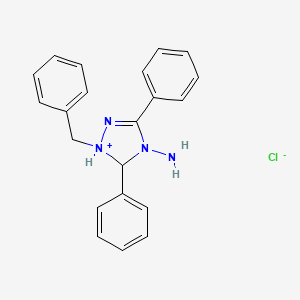
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



